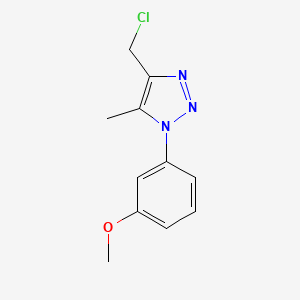

4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole

Description

4-(Chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole is a triazole-based heterocyclic compound characterized by a chloromethyl group at position 4, a 3-methoxyphenyl substituent at position 1, and a methyl group at position 3. This molecule is part of a broader class of 1,2,3-triazole derivatives, which are widely studied for their structural versatility and applications in medicinal chemistry, materials science, and catalysis. The chloromethyl group enhances reactivity for further functionalization, while the 3-methoxyphenyl moiety introduces steric and electronic effects distinct from halogenated analogs .

Properties

IUPAC Name |

4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c1-8-11(7-12)13-14-15(8)9-4-3-5-10(6-9)16-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITKEKCCQOEKAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- CuAAC is the most widely used method to synthesize 1,4-disubstituted 1,2,3-triazoles.

- It involves copper(I) catalysis of terminal alkynes with organic azides.

- This method typically produces 1,4-disubstituted triazoles with high regioselectivity and yield.

- However, for the preparation of 4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole, which is a 1,5-disubstituted triazole, CuAAC is less suitable.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

- Ruthenium catalysts such as Cp*RuCl(PPh3)2 selectively produce 1,5-disubstituted 1,2,3-triazoles.

- For example, ortho-substituted 2-methoxyphenyl azide reacts with alkynes in the presence of Cp*RuCl(PPh3)2 to yield 1,5-disubstituted triazoles in moderate to good yields (up to 87%).

- The reaction conditions typically involve solvents like 1,2-dichloroethane (DCE) or ethers, temperatures around 45 °C, and reaction times ranging from 12 to 48 hours depending on steric hindrance.

- This catalytic system is highly relevant for synthesizing the 1-(3-methoxyphenyl)-5-methyl-1,2,3-triazole core of the target compound.

Nickel-Catalyzed Azide-Alkyne Cycloaddition

- Nickel-based catalysts such as Cp2Ni combined with Xantphos ligand have been explored for regioselective synthesis of 1,5-disubstituted triazoles.

- Reactions proceed under mild conditions (room temperature, aqueous or DMF solvent) but require optimization for substrate scope.

- For benzyl azides and phenylacetylenes, yields up to 71% have been reported.

Zinc-Mediated Synthesis

- Zinc-mediated azide-alkyne ligation using diethylzinc and N-methylimidazole allows regioselective formation of 1,5-disubstituted triazoles at room temperature.

- This method is gentle and effective for various azido and alkynyl substrates.

Specific Preparation Route for this compound

Based on the literature and synthetic precedents, the preparation of this compound can be outlined as follows:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-methoxyphenyl azide | Conversion of 3-methoxyaniline derivatives or halides to azide using sodium azide | Organic azide precursor for cycloaddition |

| 2 | Preparation of chloromethyl alkyne | Functionalization of alkyne with chloromethyl group via halomethylation or use of chloromethyl-substituted alkyne | Provides the chloromethyl substituent at position 4 of triazole |

| 3 | RuAAC reaction | Cp*RuCl(PPh3)2 catalyst, DCE or ether solvent, 45 °C, 12-36 h | Azide and chloromethyl alkyne undergo regioselective cycloaddition to form 1,5-disubstituted triazole |

| 4 | Purification and characterization | Chromatography, NMR, X-ray crystallography | Confirm structure and purity |

This approach is supported by the successful synthesis of related 1,5-disubstituted triazoles bearing methoxyphenyl groups and chloromethyl substituents.

Research Findings and Data Summary

Additional Notes on Synthetic Challenges

- Steric hindrance around the alkyne or azide can reduce yields and require longer reaction times.

- The presence of electron-donating groups such as methoxy enhances azide reactivity but may require fine-tuning of catalyst loading.

- Attempts to use nickel or zinc catalysts for complex substrates sometimes fail due to substrate sensitivity or side reactions.

- Ruthenium catalysis remains the most reliable for regioselective 1,5-triazole formation in compounds similar to this compound.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions are used for oxidation reactions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether are used for reduction reactions.

Major Products Formed

Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include dihydrotriazoles.

Scientific Research Applications

4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drugs for treating infections, cancer, and neurological disorders.

Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole depends on its specific application:

Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways.

Materials Science: The compound’s structural properties contribute to the formation of stable and durable materials with desired characteristics.

Chemical Biology: It may bind to specific biomolecules, allowing researchers to study their function and interactions.

Comparison with Similar Compounds

Spectral and Functional Comparisons

Spectroscopic Signatures

- IR/NMR : The 3-methoxyphenyl group in the target compound would show a strong C-O-C stretch near 1240 cm⁻¹ (IR) and a singlet for the methoxy protons at ~3.8 ppm (¹H NMR). This contrasts with halogenated analogs, where C-X (X = Cl, F) stretches appear at higher frequencies (e.g., C-Cl at 700–800 cm⁻¹) .

- Mass Spectrometry : The molecular ion peak for the target compound (C₁₁H₁₁ClN₃O) would differ from fluorophenyl analogs (e.g., C₁₀H₉ClFN₃ in ) due to the methoxy group’s higher molecular weight .

Biological Activity

4-(Chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole is a synthetic compound belonging to the triazole class, characterized by its unique structural features, including a chloromethyl group and a methoxyphenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The presence of multiple functional groups enhances its reactivity and biological interactions. Below is a summary of its structural features compared to similar compounds:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chloromethyl and methoxyphenyl groups | Versatile in biological applications |

| 4-(Bromomethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole | Bromine instead of chlorine | Different reactivity profile |

| 4-(Aminomethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole | Amino group instead of chlorine | Enhanced nucleophilicity |

Synthesis

The synthesis of this compound typically involves a 1,3-dipolar cycloaddition reaction between an azide and an alkyne precursor. The process generally uses copper(I) iodide as a catalyst under mild heating conditions (60-80°C) to facilitate the formation of the triazole ring.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. The inhibition leads to apoptosis in cancer cells.

Case Study:

In a comparative study involving multiple triazole derivatives, one compound demonstrated an IC value of 1.1 μM against MCF-7 (breast cancer), outperforming standard treatments like doxorubicin and 5-fluorouracil . This suggests that derivatives of this compound may possess similar or enhanced anticancer properties.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. Compounds within this class have shown effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus.

Research Findings:

A study reported that certain triazole derivatives exhibited strong antimicrobial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Anticancer Mechanism: Inhibition of enzymes like thymidylate synthase leads to reduced DNA synthesis and increased apoptosis in cancer cells.

- Antimicrobial Mechanism: Interaction with bacterial enzymes disrupts essential metabolic processes or cell wall integrity.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(chloromethyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole?

Answer:

The synthesis typically involves cyclocondensation of precursors such as 3-methoxyphenyl azides with propargyl derivatives bearing chloromethyl and methyl substituents. Key steps include:

- Reaction Conditions: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reaction rates .

- Catalysts: Copper(I) iodide or ruthenium-based catalysts can accelerate 1,3-dipolar cycloaddition, improving regioselectivity for the 1,4-disubstituted triazole .

- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol ensures high purity (>95%) .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?

Answer:

Optimization strategies include:

- Design of Experiments (DoE): Systematic variation of temperature (60–100°C), solvent polarity, and catalyst loading to identify optimal parameters .

- Kinetic Studies: Monitor reaction progress via TLC or HPLC to determine rate-limiting steps and adjust reagent stoichiometry accordingly .

- Computational Modeling: Density Functional Theory (DFT) calculations predict transition-state energies to guide regioselectivity (e.g., favoring 1,4- over 1,5-triazole isomers) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Essential methods include:

- Spectroscopy:

- 1H/13C NMR: Assign signals for the chloromethyl (-CH2Cl, δ ~4.5 ppm), methoxyphenyl (Ar-OCH3, δ ~3.8 ppm), and triazole protons (δ ~7.5–8.2 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ and isotopic patterns for chlorine .

- Elemental Analysis: Validate C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced: How can researchers resolve contradictions in reported bioactivity data for triazole derivatives?

Answer:

Discrepancies may arise from structural analogs or assay variability. Mitigation approaches:

- Structural-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., chloro vs. methoxy groups) on target binding using molecular docking .

- Assay Standardization: Replicate experiments under controlled conditions (e.g., pH, temperature, cell lines) to minimize variability .

- Meta-Analysis: Cross-reference data from peer-reviewed studies to identify consensus trends .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact with chlorinated intermediates .

- Ventilation: Use fume hoods to avoid inhalation of volatile solvents (e.g., DMF) .

- Waste Disposal: Neutralize chlorinated byproducts with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced: How can the compound’s stability under varying storage conditions be assessed?

Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light for 4–8 weeks. Monitor degradation via HPLC to identify instability triggers (e.g., hydrolysis of chloromethyl group) .

- Kinetic Stability Analysis: Calculate activation energy (Ea) using Arrhenius plots to predict shelf life .

Basic: What initial bioactivity screening assays are appropriate for this compound?

Answer:

- Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .

Advanced: How can computational methods enhance understanding of its mechanism of action?

Answer:

- Molecular Docking: Predict binding affinity to targets like cytochrome P450 or fungal lanosterol 14α-demethylase using AutoDock Vina .

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over 100 ns to assess binding stability .

- QSAR Models: Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with bioactivity data to design optimized analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.